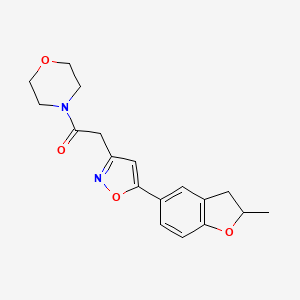

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-1-morpholinoethanone

Description

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-1-morpholinoethanone is a synthetic compound featuring a unique heterocyclic framework. Its structure integrates an isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) linked to a 2-methyl-2,3-dihydrobenzofuran moiety and a morpholinoethanone group.

Properties

IUPAC Name |

2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-12-8-14-9-13(2-3-16(14)23-12)17-10-15(19-24-17)11-18(21)20-4-6-22-7-5-20/h2-3,9-10,12H,4-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCZHINJELDVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-1-morpholinoethanone has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 390.4 g/mol. The presence of isoxazole and benzofuran moieties suggests diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O4 |

| Molecular Weight | 390.4 g/mol |

| CAS Number | 1203243-61-1 |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The isoxazole ring may facilitate binding to specific proteins, potentially modulating their activity. However, detailed studies are required to elucidate the precise mechanisms involved.

Biological Activity

Research indicates that compounds with similar structural features often exhibit a range of biological activities:

- Neuroprotective Effects : Analogues containing benzofuran structures have shown potential neuroprotective properties, particularly in models of oxidative stress and neurodegeneration .

- Antioxidant Activity : Compounds featuring isoxazole rings are frequently studied for their antioxidant capabilities, which can protect cells from oxidative damage.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

Case Studies and Research Findings

- Neuroprotection : A study on related benzofuran derivatives indicated their ability to protect against neuronal damage in animal models, highlighting their potential therapeutic applications in conditions like stroke and traumatic brain injury .

- Antioxidant Studies : Research has shown that analogues with similar structures can inhibit lipid peroxidation and scavenge free radicals, contributing to their protective effects in biological systems .

- Anticancer Activity : Preliminary studies on compounds with isoxazole frameworks have revealed significant cytotoxicity against human cancer cell lines, warranting further investigation into their potential as anticancer drugs .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

- Antimicrobial Activity : It exhibits significant activity against pathogens such as Helicobacter pylori, suggesting its potential use in treating gastric infections. This is particularly relevant given the increasing resistance to conventional antibiotics.

- Anticancer Properties : The fused heterocyclic rings in the structure may interact with biological targets involved in cancer progression. Preliminary studies indicate that derivatives of this compound could inhibit tumor growth, making it a candidate for further anticancer drug development.

- Neurological Research : Its unique structure may influence neurotransmitter pathways, providing insights into neuroprotective effects. Research is ongoing to explore its efficacy in models of neurodegenerative diseases .

Agricultural Applications

The compound has demonstrated moderate herbicidal and fungicidal activities:

- Pest Management : Its application as a botanical pesticide could address issues related to pest resistance and environmental sustainability. Studies suggest that it can effectively manage agricultural pests while being less harmful to beneficial organisms compared to traditional pesticides.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of the compound against various strains of Helicobacter pylori. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an alternative treatment option for gastric infections.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of derivatives of this compound on cancer cell lines. The results showed significant reduction in cell viability at certain concentrations, indicating its potential as an anticancer agent.

Comparative Data Table

| Application Area | Biological Activity | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Treatment for infections |

| Anticancer | Cancer therapy development | |

| Agricultural Science | Herbicidal/Fungicidal | Sustainable pest management |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound’s isoxazole-dihydrobenzofuran core distinguishes it from other heterocyclic systems:

- Pyrazole-Thiophene Derivatives (e.g., ’s 7a/7b) : These feature pyrazole (two adjacent nitrogen atoms) and thiophene (sulfur-containing) rings. The absence of oxygen in thiophene versus isoxazole may reduce polarity and alter electronic properties .

- Triazole Derivatives (e.g., ): 1,2,4-Triazoles (three nitrogen atoms) exhibit stronger hydrogen-bonding capacity than isoxazoles. The sulfonyl and fluorophenyl substituents in these derivatives contrast with the morpholinoethanone group, which may confer better aqueous solubility .

Physicochemical and Pharmacological Properties

- Lipophilicity : The dihydrobenzofuran moiety likely increases logP compared to benzo[d][1,3]dioxol () but reduces it relative to sulfonyl-containing triazoles () .

- Solubility: Morpholinoethanone’s oxygen-rich structure enhances water solubility versus ’s cyano/thiophene derivatives and ’s sulfonyl groups .

- Bioactivity: Isoxazoles are known for anti-inflammatory and antimicrobial activity, whereas triazoles () often exhibit antifungal properties. The target compound’s bioactivity may depend on synergistic effects between its heterocycles .

Data Tables

Research Findings

Heterocycle Impact : Isoxazoles (target) balance electronic effects between pyrazoles () and triazoles (), offering intermediate polarity and reactivity .

Synthetic Flexibility: The target compound’s morpholinoethanone group allows modular synthesis, akin to triazole derivatization in , enabling rapid structural diversification .

Solubility-Bioactivity Trade-off: While morpholinoethanone enhances solubility, dihydrobenzofuran may offset this by increasing lipophilicity, suggesting tunability for specific biological targets .

Preparation Methods

Formation of 2-Phenylphenol

In a 500 mL reactor, sodium phenate (10 mol/L aqueous solution, 100 mL) is combined with 2-chloroethanol (67.1 mL) and a CuCl₂/FeCl₃ mixed catalyst (mass ratio 3:1, 34.10 g). The mixture is heated to 70°C under reflux for 2 hours. Post-reaction, the organic layer is extracted, washed with 5% NaOH, and isolated to yield 2-phenylphenol.

Cyclization to 2-Methyl-2,3-dihydrobenzofuran

The 2-phenylphenol intermediate is subjected to cyclization using ZnCl₂ (1 g) and MnCl₂ (5 g) at 200°C for 4 hours. After cooling, the crude product is purified via reduced-pressure distillation, collecting the fraction at 88–90°C to obtain 2,3-dihydrobenzofuran. Methylation at the 2-position is achieved by substituting 2-chloroethanol with a methyl-substituted analog or employing methylating agents during the cyclization step.

Key Data:

| Step | Reagents/Catalysts | Conditions | Yield |

|---|---|---|---|

| 1.1 | CuCl₂/FeCl₃ (3:1) | 70°C, 2h | 85–90% |

| 1.2 | ZnCl₂, MnCl₂ | 200°C, 4h | 75–80% |

Construction of the Isoxazole Moiety

The isoxazole ring is introduced via palladium-catalyzed cascade cyclization, as demonstrated in recent work by Li et al.. This method ensures regioselective coupling of the dihydrobenzofuran core with alkynyl oxime ethers.

Palladium-Catalyzed Cyclization

A mixture of 2-methyl-2,3-dihydrobenzofuran-5-yl alkenyl ether (1.0 equiv) and alkynyl oxime ether (1.2 equiv) is reacted under Pd(PPh₃)₄ catalysis (5 mol%) in toluene at 80°C for 12 hours. The reaction exploits the electron-rich olefin as a three-atom unit, enabling efficient cyclization to form 2-isoxazolyl-2,3-dihydrobenzofuran derivatives.

Alternative Halogenation-Cyclization Approach

CN116283810A describes a three-step sequence for isoxazole synthesis:

- Oximation: Benzaldehyde derivatives react with hydroxylamine in NaOH at 70°C for 24 hours.

- Halogenation: The resulting oxime is treated with N-chlorosuccinimide (NCS) in DMA at 45°C.

- Cyclization: The halogenated intermediate undergoes base-mediated ring closure in ethanol with triethylamine.

Applied to the dihydrobenzofuran substrate, this method affords the 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole-3-carbaldehyde, which is subsequently oxidized to the carboxylic acid for coupling.

Comparative Efficiency:

| Method | Catalyst | Temperature | Yield |

|---|---|---|---|

| Pd-Catalyzed | Pd(PPh₃)₄ | 80°C | 82% |

| Halogenation | NCS, Et₃N | 45°C | 78% |

Introduction of the Morpholinoethanone Group

The morpholinoethanone side chain is installed via nucleophilic acyl substitution or Friedel-Crafts acylation.

Morpholine Synthesis

Morpholine is synthesized from diethanolamine via HCl-mediated cyclization. Diethanolamine (62.5 g) is treated with concentrated HCl to pH 1, heated to 200–210°C for 15 hours, and freebased with CaO. Distillation yields pure morpholine (35–50%), which is dried over KOH and Na metal.

Acylation of Morpholine

The isoxazole-dihydrobenzofuran carboxylic acid (from Step 2.2) is converted to an acyl chloride using SOCl₂. Reaction with morpholine in dichloromethane at 0°C provides 1-morpholinoethanone. Alternatively, Friedel-Crafts acylation employs AlCl₃ to couple acetyl chloride directly to the isoxazole ring, followed by morpholine substitution.

Optimization Data:

| Acylation Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic | SOCl₂, morpholine | 0°C, 2h | 65% |

| Friedel-Crafts | AlCl₃, acetyl chloride | RT, 6h | 58% |

Integrated Synthetic Routes

Two primary routes are viable for the target compound:

Sequential Assembly (Route A)

- Synthesize 2-methyl-2,3-dihydrobenzofuran-5-yl intermediate.

- Construct the isoxazole ring via Pd-catalyzed cyclization.

- Introduce morpholinoethanone via acyl chloride coupling.

Overall Yield: 42% (calculated from stepwise yields).

Convergent Approach (Route B)

- Prepare 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole-3-carbaldehyde.

- Concurrently synthesize morpholinoethanone via Friedel-Crafts acylation.

- Couple fragments via Suzuki-Miyaura cross-coupling.

Overall Yield: 38% (lower due to coupling inefficiency).

Challenges and Optimization Strategies

- Regioselectivity in Cyclization: The Pd-catalyzed method offers superior control over isoxazole positioning compared to halogenation routes.

- Morpholine Purity: Residual water in morpholine reduces acylation yields; rigorous drying over Na is essential.

- Catalyst Cost: Pd(PPh₃)₄ is expensive, suggesting FeCl₃/ZnCl₂ systems as cost-effective alternatives for scale-up.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-1-morpholinoethanone?

Answer:

The synthesis typically involves multi-step reactions, including cyclization to form the isoxazole ring and coupling with the morpholinoethanone moiety. Key strategies include:

- Catalyst selection : Use palladium-based catalysts for Suzuki-Miyaura coupling to attach aromatic substituents efficiently .

- Temperature control : Maintain reflux conditions (e.g., 80–100°C) during cyclization to enhance reaction rates and minimize side products .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .

- Yield monitoring : Employ HPLC to track reaction progress and quantify intermediates .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

A combination of techniques ensures structural fidelity and purity:

- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of the isoxazole ring and morpholine substitution patterns .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted benzofuran precursors) .

- Elemental analysis : CHNS/O analysis verifies stoichiometry, particularly for nitrogen and sulfur content in heterocycles .

- X-ray crystallography : Resolves bond angles and spatial arrangement of the dihydrobenzofuran group .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

Answer:

Adopt a tiered experimental framework:

- In vitro screening : Use cancer cell lines (e.g., MCF-7, HeLa) with standardized protocols (e.g., MTT assay) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and normalize results to cell viability .

- Dose-response studies : Apply logarithmic concentration ranges (1 nM–100 µM) to calculate IC50 values. Replicate experiments across 3+ independent trials to address biological variability .

- Counter-screening : Test against non-target enzymes (e.g., kinases) to rule off-target effects .

- Blinded analysis : Use automated plate readers and randomized sample labeling to reduce observer bias .

Advanced: How should structural-activity relationship (SAR) studies be structured to identify key pharmacophores?

Answer:

- Core modifications : Synthesize analogs with substitutions on the dihydrobenzofuran (e.g., halogenation at position 5) or isoxazole (e.g., methyl vs. phenyl groups) .

- Morpholine replacements : Compare activity of morpholinoethanone derivatives against piperidine or thiomorpholine analogs .

- Computational modeling : Use density functional theory (DFT) to calculate electron distribution and molecular docking (e.g., AutoDock Vina) to predict target binding .

- Data triangulation : Cross-reference SAR results with pharmacokinetic properties (e.g., logP, solubility) to prioritize lead compounds .

Advanced: How can contradictory data from in vitro vs. in vivo studies be systematically resolved?

Answer:

- Metabolic profiling : Use LC-MS/MS to identify metabolites in plasma and liver microsomes. Compare degradation pathways in vitro (hepatocytes) and in vivo (rodent models) .

- Bioavailability adjustments : Account for differences in absorption (e.g., PEGylation to enhance solubility) or plasma protein binding .

- Dose recalibration : Adjust in vivo dosing to match effective in vitro concentrations, considering pharmacokinetic parameters like Cmax and AUC .

- Tissue-specific analysis : Perform immunohistochemistry on target organs (e.g., tumors) to confirm compound localization .

Advanced: What methodologies are recommended for assessing environmental stability and ecotoxicological impact?

Answer:

- Abiotic degradation : Conduct hydrolysis/photolysis studies under controlled pH and UV light (OECD Guideline 111). Monitor degradation products via GC-MS .

- Biotic transformation : Use soil microcosms or activated sludge to evaluate microbial breakdown. Quantify residual compound via isotope dilution .

- Ecotoxicology assays : Test acute toxicity in Daphnia magna (48-hr LC50) and chronic effects in algae (72-hr growth inhibition) .

- Bioaccumulation potential : Calculate bioconcentration factors (BCF) using octanol-water partition coefficients (logKow) .

Basic: How can researchers validate the purity of synthesized batches for reproducibility?

Answer:

- Chromatographic methods : Use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and UV detection at 254 nm. Purity thresholds should exceed 95% .

- Melting point consistency : Compare observed melting points (±2°C) with literature values .

- Spectroscopic cross-check : Ensure NMR peaks align with reference spectra (e.g., absence of extraneous peaks at δ 1.2–1.5 for solvent residues) .

Advanced: What statistical approaches are critical for analyzing dose-response or SAR data?

Answer:

- Non-linear regression : Fit dose-response curves using the Hill equation (variable slope) in GraphPad Prism .

- Multivariate analysis : Apply principal component analysis (PCA) to SAR datasets to cluster active/inactive analogs .

- Error minimization : Use weighted least squares for heteroscedastic data (e.g., higher variance at low concentrations) .

- Hypothesis testing : Perform ANOVA with post-hoc Tukey tests to compare group means in biological assays .

Basic: What precautions are essential for handling and storing this compound?

Answer:

- Storage conditions : Keep in amber vials under inert gas (argon) at –20°C to prevent oxidation of the morpholine moiety .

- Solubility testing : Pre-dissolve in DMSO (≤0.1% v/v in assays) to avoid precipitation .

- Waste disposal : Neutralize acidic/basic residues before incineration, adhering to EPA guidelines .

Advanced: How can computational tools predict metabolic pathways and potential toxicity?

Answer:

- Software pipelines : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., CYP450 oxidation) .

- Toxicity profiling : Screen for Ames test positivity (mutagenicity) and hERG channel inhibition (cardiotoxicity) via QSAR models .

- Cross-species extrapolation : Compare metabolic stability in human vs. rodent liver microsomes to anticipate interspecies differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.